(Z)-16,16-diethoxyhexadec-7-ene
Description
Properties
CAS No. |
71701-10-5 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(Z)-16,16-diethoxyhexadec-7-ene |
InChI |
InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11- |
InChI Key |
IANLTJXGHNFZPY-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(OCC)OCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
Biological Activity
Insect Pheromones
Research indicates that compounds similar to (Z)-16,16-diethoxyhexadec-7-ene may exhibit biological activities related to insect pheromones . These compounds can play crucial roles in communication among insects, influencing behaviors such as mating and foraging. The structural characteristics of this compound suggest it could function similarly to known pheromonal compounds, potentially acting as attractants or repellents in specific insect species.
Antimicrobial Properties
Some studies have suggested that aliphatic compounds with long carbon chains, akin to this compound, may possess antimicrobial properties. This is particularly relevant in the context of developing natural preservatives or antimicrobial agents derived from plant sources. Such properties are often attributed to the hydrophobic nature of these compounds, which can disrupt microbial cell membranes.
Potential Applications in Agriculture
Given its structural similarity to known pheromones and potential antimicrobial properties, this compound could be explored for applications in integrated pest management . Utilizing pheromonal cues could help in controlling pest populations without resorting to synthetic pesticides, aligning with sustainable agricultural practices.
Case Study 1: Pheromone Communication
A study examining the role of long-chain aliphatic compounds in insect communication highlighted how similar structures influence mating behaviors in various species. The findings suggest that this compound could be effective as a synthetic pheromone for attracting specific insect populations.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various long-chain fatty acids and their derivatives, researchers found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential pathway for exploring this compound as a natural antimicrobial agent.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | References |
|---|---|---|
| (Z)-Hexadec-7-ene | Insect attractant | |
| (E)-Hexadec-7-ene | Inhibitor of microbial growth | |
| 16-Hydroxyhexadecanoic acid | Antimicrobial properties | |
| This compound | Potential insect pheromone |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-16,16-diethoxyhexadec-7-ene, comparisons are drawn with structurally analogous compounds, focusing on molecular features, physical properties, and reactivity.
Structural Analogues
2.1.1 3-Heptene,7,7-diethoxy-, (3Z) (CAS: 18492-65-4)
- Molecular Formula : C₁₁H₂₂O₂
- Key Differences: Shorter carbon chain (C11 vs. C20) and diethoxy groups at position 7 instead of 16. The shorter chain reduces molecular weight (186.29 g/mol) and likely decreases boiling point and viscosity compared to this compound. Limited data are available for direct property comparisons.
2.1.2 7-Hexadecene (Z) (CAS: 35507-09-6)
- Molecular Formula : C₁₆H₃₂
- Key Differences : Lacks ethoxy substituents, resulting in lower polarity and molecular weight (224.43 g/mol ). The absence of oxygen atoms reduces solubility in polar solvents and lowers boiling point.
2.1.3 7E-Hexadecenoic Acid (trans-16:1n-9)
- Molecular Formula : C₁₆H₃₀O₂
- Key Differences : Carboxylic acid functional group introduces hydrogen bonding capacity, increasing boiling point and solubility in polar solvents compared to the ether-based this compound. The trans double bond (E-configuration) may allow tighter molecular packing, elevating melting point relative to the Z-isomer.
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|---|---|
| This compound | C₂₀H₃₈O₂ | 310.52 | 382.0 ± 30.0 (pred) | 0.864 ± 0.06 | Low in water |
| 3-Heptene,7,7-diethoxy-, (3Z) | C₁₁H₂₂O₂ | 186.29 | Not available | Not available | Not available |
| 7-Hexadecene (Z) | C₁₆H₃₂ | 224.43 | Not available | Not available | Insoluble in water |
| 7E-Hexadecenoic Acid | C₁₆H₃₀O₂ | 254.41 | >300 (est.) | ~0.90 (est.) | Soluble in ethanol |
Reactivity and Functional Group Influence
- Electrophilic Reactivity : The Z-configured double bond in this compound is less reactive toward electrophilic addition compared to unsubstituted alkenes (e.g., 7-hexadecene) due to electron-donating effects from the ethoxy groups.
- Steric Effects : The bulky diethoxy groups at C16 hinder rotation and may reduce accessibility of the double bond for reactions like hydrogenation.
- Protection/Deprotection Utility: Unlike carboxylic acids (e.g., 7E-hexadecenoic acid), the diethoxy group can be hydrolyzed under acidic conditions to regenerate a carbonyl group, making it valuable in multi-step syntheses.
Research Findings and Data Gaps
- Stereochemical Stability : Z-isomers are prone to isomerization under UV light or heat, necessitating storage in inert conditions.
- Environmental Persistence: Limited data exist on biodegradation; ethoxy groups may enhance persistence compared to unsubstituted alkenes.
- Synthetic Routes : Geminal diethoxy compounds are typically synthesized via acid-catalyzed acetal formation from ketones, but yields for long-chain derivatives require optimization.
Q & A
Q. How can interdisciplinary teams align research objectives while investigating the compound’s biological activity?
- Methodological Answer: Apply the PICO framework to define shared goals: P opulation (e.g., cancer cell lines), I ntervention (dose ranges), C omparison (positive/negative controls), O utcome (IC50 values). Regular audits ensure adherence to predefined milestones .
Tables for Key Data
| Property | Experimental Value | Computational Prediction | Uncertainty |
|---|---|---|---|
| Melting Point (°C) | 34–36 | 33.5 (DFT) | ±0.5 |
| LogP (Octanol-Water) | 5.2 | 5.4 (COSMO-RS) | ±0.3 |
| -NMR (δ, ppm) | 5.35 (Z-vinyl) | 5.32 (DFT) | ±0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
